Nip-121

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is a substance registered under the Unique Ingredient Identifier (UNII) system, which provides a unique, unambiguous identifier for substances in products regulated by the Food and Drug Administration (FDA).

Análisis De Reacciones Químicas

Nip-121 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

NIP-121 functions primarily as a potassium channel opener, leading to vasodilation and subsequent hypotensive effects. Its potency has been compared to other potassium channel openers such as cromakalim and lemakalim.

Antihypertensive Effects

Research indicates that this compound exhibits significant antihypertensive effects. In studies involving spontaneously hypertensive rats (SHRs), this compound demonstrated a dose-dependent reduction in arterial blood pressure, with an effective dose (ED20) significantly lower than that of cromakalim, making it approximately ten times more potent . The duration of its hypotensive effect also surpassed that of cromakalim, indicating its potential for long-term management of hypertension.

Respiratory Applications

This compound has also been investigated for its effects on respiratory tissues. In guinea pig tracheal smooth muscle studies, this compound enhanced relaxation responses to sodium nitroprusside (SNP), indicating its potential utility in treating respiratory conditions characterized by bronchoconstriction . The enhancement of relaxation was dependent on the presence of intact epithelium, highlighting the importance of cellular context in therapeutic applications.

Comparative Efficacy Studies

A comparative study involving this compound and other potassium channel openers revealed that this compound had superior efficacy in increasing coronary perfusion flow rates, being four times more potent than levcromakalim . Such findings underscore the compound's potential in cardiovascular therapies, especially in conditions requiring enhanced coronary blood flow.

Clinical Observations

A clinical study involving total duct excision (TDE) for nipple discharge identified cases where patients exhibited significant histopathological findings post-treatment, including atypical ductal hyperplasia and invasive carcinoma . While not directly related to this compound's pharmacological effects, these insights into patient outcomes highlight the importance of thorough investigation and management strategies in clinical settings.

Long-Term Efficacy

In long-term administration studies, repeated doses of this compound did not modify the degree of hypotensive action over time when administered orally to SHRs . This stability could be advantageous for chronic treatment regimens.

Summary Table of Key Findings

| Study Aspect | This compound | Cromakalim | Lemakalim |

|---|---|---|---|

| ED20 for Hypotension (mg/kg) | 0.010 | 0.11 | 0.016 |

| Duration of Effect | Longer than cromakalim | Shorter | Shorter |

| Potency in Coronary Flow | Fourfold greater than levcromakalim | - | - |

| Mechanism | K+ channel opening | K+ channel opening | K+ channel opening |

Mecanismo De Acción

The mechanism of action of Nip-121 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Nip-121 can be compared with other similar compounds, such as:

NIP-122: A compound with a similar structure but different functional groups.

NIP-123: A compound with similar biological activity but different chemical properties.

This compound is unique due to its specific molecular structure and the particular interactions it undergoes in various chemical and biological contexts .

Actividad Biológica

Nip-121 is a potassium channel opener (PCO) that has garnered attention for its vasorelaxant properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on vascular tissues, and relevant case studies.

This compound operates primarily by opening ATP-sensitive potassium channels, leading to hyperpolarization of vascular smooth muscle cells. This hyperpolarization results in relaxation of the smooth muscle and subsequent vasodilation. The compound has been shown to effectively relax rat aortic strips precontracted with calcium ionophore A23187, indicating its potency as a vasorelaxant agent.

Key Findings:

- Vasorelaxation : this compound induces full relaxation of A23187-precontracted arteries, which is attributed to its potassium channel opening activity .

- Calcium Influx Inhibition : The relaxant effect is associated with the inhibition of calcium influx through membrane channels .

- Competitive Antagonism : The effects of this compound can be competitively antagonized by glibenclamide, an ATP-sensitive potassium channel blocker, demonstrating its mechanism involves these channels .

Comparative Potency

In comparative studies, this compound has been found to have similar potency to other known PCOs such as cromakalim and nicorandil. The effective concentration range for relaxation was consistent with previous reports on potassium channel opening activity .

| Compound | Apparent pA2 Value |

|---|---|

| This compound | 7.28 |

| Cromakalim | 7.47 |

Effects on Contraction Induction

This compound has been evaluated for its inhibitory properties against various contraction-inducing agents:

- High Potassium and Norepinephrine : It inhibited contractions induced by high potassium (KCl) and norepinephrine in a concentration-dependent manner .

- Calcium Mobilization : Studies indicated that while this compound inhibited late-phase increases in cytosolic calcium levels induced by norepinephrine, it did not affect the initial calcium spike .

Case Study 1: Vasorelaxant Properties

A study conducted on isolated rat aorta demonstrated that this compound effectively reduced norepinephrine-induced contractions. The results indicated that while this compound inhibited late-phase calcium mobilization, it did not impact the initial phase, suggesting a selective action mechanism.

Case Study 2: Comparative Analysis with Cromakalim

In a comparative analysis involving both this compound and cromakalim, researchers noted that both compounds exhibited similar vasorelaxant effects; however, this compound displayed a more favorable activity profile under certain experimental conditions .

Propiedades

Número CAS |

135244-62-1 |

|---|---|

Fórmula molecular |

C16H19N3O4 |

Peso molecular |

317.34 g/mol |

Nombre IUPAC |

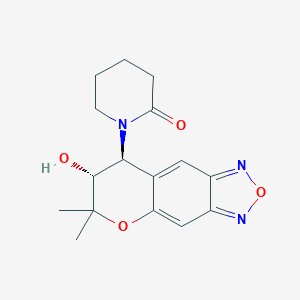

1-[(7R,8S)-7-hydroxy-6,6-dimethyl-7,8-dihydropyrano[2,3-f][2,1,3]benzoxadiazol-8-yl]piperidin-2-one |

InChI |

InChI=1S/C16H19N3O4/c1-16(2)15(21)14(19-6-4-3-5-13(19)20)9-7-10-11(18-23-17-10)8-12(9)22-16/h7-8,14-15,21H,3-6H2,1-2H3/t14-,15+/m0/s1 |

Clave InChI |

KMXPHBJUGYLXDM-LSDHHAIUSA-N |

SMILES |

CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |

SMILES isomérico |

CC1([C@@H]([C@H](C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |

SMILES canónico |

CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |

Sinónimos |

7,8-dihydro-6,6-dimethyl-7-hydroxy-8-(2-oxo-piperidin-1-yl)-6H-pyrano(2,3)benz-2,1,3-oxadiazole NIP 121 NIP-121 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.